molecular formula C12H15Cl2NO4S B3004633 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid CAS No. 743451-65-2

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B3004633
CAS No.: 743451-65-2
M. Wt: 340.22
InChI Key: SZYQKZSPWPXWMK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative with a sulfamoyl substituent at the 5-position and chlorine atoms at the 2- and 4-positions. Its molecular formula is C₁₂H₁₄Cl₂N₂O₄S, and it features a branched pentan-2-yl group attached to the sulfamoyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-(pentan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYQKZSPWPXWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

A. Medicinal Chemistry

  • Antidiabetic Properties
    • Research indicates that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby demonstrating potential antidiabetic effects.
  • Anti-inflammatory and Antimicrobial Activities
    • The compound has shown promise in inhibiting inflammatory responses and displaying antimicrobial properties against various pathogens, making it a candidate for further pharmacological exploration .
  • Enzyme Inhibition Studies
    • It is utilized in studies focusing on enzyme inhibition mechanisms due to its ability to bind to active sites of specific enzymes, potentially leading to therapeutic applications.

B. Agricultural Sciences

  • Herbicide Development
    • The structural characteristics of this compound suggest potential applications as a herbicide, particularly in targeting specific weed species while minimizing impact on crops.
  • Agrochemical Intermediates
    • This compound serves as an intermediate in the synthesis of other agrochemicals, contributing to the development of safer and more effective agricultural products .

Several studies have investigated the biological activities associated with this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its efficacy in inhibiting α-glucosidase, suggesting potential use in diabetes management.
  • Research conducted by an agricultural science team demonstrated its effectiveness as a herbicide against specific weed species without harming neighboring crops.

B. Synthetic Pathways

Research articles have documented various synthetic pathways leading to the production of this compound, emphasizing its role as an intermediate for more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Properties

The compound’s activity and pharmacokinetic properties are influenced by its substituents. Below is a comparison with key analogues:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid C₁₂H₁₄Cl₂N₂O₄S Pentan-2-yl sulfamoyl 329.22 Branched alkyl chain, two Cl atoms
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) C₁₃H₉Cl₂N₃O₆S 2-Nitrophenyl sulfamoyl 414.19 Aromatic nitro group, planar structure
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid C₁₀H₁₀Cl₂N₂O₄S Cyclopropylamino sulfamoyl 309.17 Small cyclic amine, high rigidity
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid C₁₁H₁₃Cl₂N₂O₄S Diethyl sulfamoyl 326.19 Linear alkyl chains, increased lipophilicity

Key Observations :

  • The pentan-2-yl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like cyclopropylamino .
  • Aromatic substituents (e.g., 2-nitrophenyl in compound 3c) improve π-π stacking interactions with enzyme active sites, enhancing inhibitory potency .
Antidiabetic Activity
  • Compound 3c : Exhibited 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition compared to acarbose (IC₅₀ = 0.42 µM vs. 1.28 µM for α-glucosidase) .
  • However, the bulky alkyl chain may reduce binding affinity compared to aromatic analogues .
ADMET Properties
  • Pentan-2-yl derivative : Predicted to have moderate oral bioavailability due to its 7 rotatable bonds (above the optimal threshold of ≤10) and polar surface area (PSA) of 95 Ų (within the acceptable range of ≤140 Ų) .
  • Compound 3c : Despite high potency, its nitro group may increase toxicity risks, as nitroaromatics are associated with mutagenicity .
  • Cyclopropyl derivative : Lower molecular weight (309 g/mol) and fewer rotatable bonds (4) improve bioavailability and reduce metabolic clearance .

Market and Commercial Viability

  • Cyclopropyl-substituted variants remain under commercial exploration, with market reports predicting growth in regions like Asia and North America .

Biological Activity

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}Cl_2N_0_4S, with a molecular weight of 340.23 g/mol. The compound features two chlorine atoms and a sulfamoyl group attached to a benzoic acid framework, which contributes to its unique reactivity and biological activity.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of this compound. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a candidate for further pharmacological exploration in diabetes management .

Anti-inflammatory and Antimicrobial Effects

The compound also exhibits anti-inflammatory and antimicrobial activities . Research indicates that it can modulate inflammatory pathways and inhibit the growth of various microorganisms, suggesting its potential application in treating infections and inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes, blocking their activity.
  • Modulation of Biological Pathways : It influences key signaling pathways associated with inflammation and metabolism .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesNotable Activities
2,4-Dichloro-5-sulfamoylbenzoic acidLacks pentan-2-yl groupAntidiabetic activity
2,4-Dichlorobenzoic acidNo sulfamoyl or alkyl groupsUsed as an intermediate
5-Aminosulfamoylbenzoic acidContains amino group instead of chlorinesAntimicrobial properties

This table illustrates how the presence of the pentan-2-yl group in this compound enhances its biological activity compared to other derivatives.

Study on Antidiabetic Activity

A study conducted by researchers synthesized various derivatives of 2,4-Dichloro-5-sulfamoylbenzoic acid and evaluated their α-glucosidase inhibitory activity. The results demonstrated that certain derivatives exhibited significant enzyme inhibition, supporting the compound's potential as an antidiabetic agent .

In Silico Studies

In silico studies have also been performed to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with proteins involved in metabolic pathways, further validating its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via sulfonylation of 2,4-dichloro-5-aminobenzoic acid derivatives. A validated route involves reacting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with pentan-2-amine in dichloromethane (DCM) using Na₂CO₃ as a base, followed by purification via recrystallization .
  • Characterization : Confirm intermediates and final products using IR (sulfonamide N–H stretch ~3250 cm⁻¹), ¹H NMR (sulfamoyl proton δ 8.2–8.5 ppm), and ¹³C NMR (carbonyl C=O ~170 ppm). High-resolution mass spectrometry (HRMS) is critical for molecular ion validation .

Q. How is the inhibitory activity of this compound against metabolic enzymes assessed in vitro?

  • Methodology : Evaluate α-glucosidase and α-amylase inhibition using spectrophotometric assays. For example:

  • α-Glucosidase : Incubate with p-nitrophenyl-α-D-glucopyranoside (PNPG) substrate; measure absorbance at 405 nm after NaOH addition to terminate the reaction .
  • α-Amylase : Use starch-iodine complex degradation; monitor absorbance at 540 nm. IC₅₀ values are calculated and compared to acarbose as a reference .

Q. What analytical techniques are essential for purity assessment and structural confirmation?

  • Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .
  • LC-MS/MS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ion at m/z 395.03 for the parent compound) .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanism of this compound to target enzymes?

  • Methodology :

  • Protein Preparation : Retrieve α-glucosidase (PDB ID: 2ZE0) or α-amylase (PDB ID: 1B2Y) structures from the RCSB PDB. Optimize hydrogen bonding and protonation states using AutoDock Tools .
  • Docking Protocol : Use AutoDock Vina with a grid box centered on the active site (size: 20 ų). Validate docking poses by comparing calculated binding energies (ΔG) with experimental IC₅₀ values .

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Strategies :

  • Temperature Control : Conduct sulfonylation at 0–5°C to suppress hydrolysis of the chlorosulfonyl intermediate .
  • Solvent Selection : Use anhydrous DCM to avoid side reactions with water.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance amine reactivity .

Q. How should conflicting data on enzyme inhibition potency be resolved?

  • Approach :

  • Assay Standardization : Replicate assays under identical conditions (pH 7.4, 37°C) using the same enzyme batch.
  • Structural Verification : Reconfirm compound identity via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to rule out isomerism or impurities .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

Q. What in-silico tools predict ADME and toxicity profiles for this compound?

  • Tools :

  • ADME Prediction : Use SwissADME to estimate logP (octanol-water partition coefficient), bioavailability, and blood-brain barrier permeability .
  • Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames test data if available .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • SAR Insights :

  • Sulfamoyl Group : Substitution with bulkier alkyl chains (e.g., pentan-2-yl) enhances hydrophobic interactions with enzyme pockets .
  • Chloro Substituents : 2,4-Dichloro configuration improves electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .
  • Carboxylic Acid : Critical for hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Resolution Steps :

Meta-Analysis : Compare assay conditions (enzyme source, substrate concentration, incubation time).

Cross-Validation : Test the compound against standardized positive controls (e.g., acarbose for α-glucosidase).

Statistical Analysis : Apply ANOVA to assess inter-study variability .

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